
5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide
Übersicht
Beschreibung
“5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” is a chemical compound . It is a part of a series of compounds synthesized for various applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides was synthesized by the Suzuki Miyaura cross-coupling reaction of an intermediate compound with various aryl boronic acids, using a commercially available Palladium tetrakis catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. The bromo group can participate in various substitution reactions, while the carboxamide group can undergo hydrolysis, among other reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various experimental techniques. For instance, its boiling point, density, and refractive index can be measured .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Thiophene derivatives, including compounds structurally related to "5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide," have been synthesized through various methods. For instance, palladium-catalyzed aminocarbonylation reactions have been employed for the functionalization of pyridazin-3(2H)-one rings, demonstrating the versatility of palladium catalysis in modifying thiophene and pyridine moieties (Takács et al., 2012). Additionally, Suzuki cross-coupling reactions have been utilized for the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, highlighting the role of cross-coupling in introducing aryl groups to thiophene carboxamides (Ahmad et al., 2021).
Material Applications
New thiophene derivatives have been synthesized and applied as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating the potential of thiophene compounds in enhancing the durability of PVC materials against photodegradation (Balakit et al., 2015). This application underscores the utility of thiophene derivatives in material science, particularly in improving the lifespan of polymer-based products.
Computational Studies
Density Functional Theory (DFT) calculations have been used to explore the electronic and nonlinear optical properties of thiophene-based carboxamides. Such studies offer insights into the reactivity parameters, energy gaps, and hyperpolarizability of these compounds, indicating their potential in electronic and photonic applications (Ahmad et al., 2021). Additionally, the computational analysis of NLO properties and chemical reactivity descriptors of pyrazole-thiophene-based amide derivatives further illustrates the significance of computational chemistry in predicting the properties and applications of new materials (Kanwal et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” could involve further exploration of its potential applications, such as its use in the development of new antimicrobials . Additionally, further studies could be conducted to optimize its synthesis and improve its properties.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJUYTVZYVHIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)
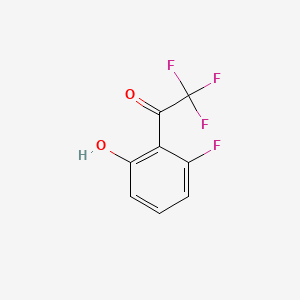
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
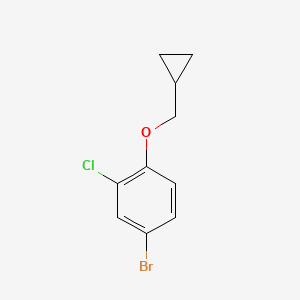
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
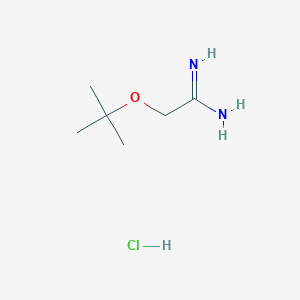
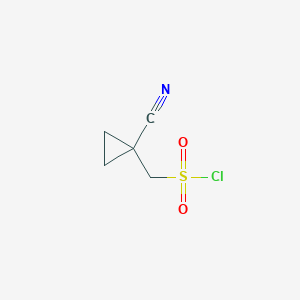
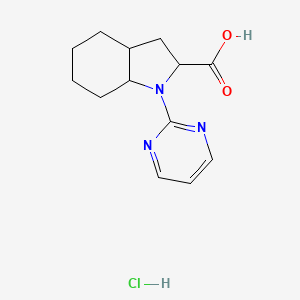
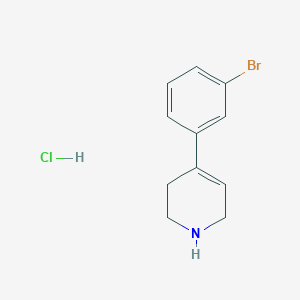
![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)
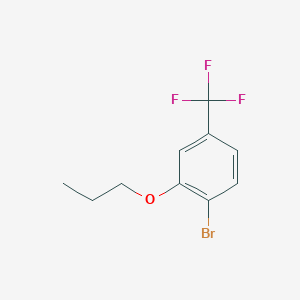
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)

